

IUPAC name and CAS number for Ethyl styryl ketone

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Compound of Interest

Compound Name: *1-Phenyl-1-penten-3-one*

Cat. No.: B1615098

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An In-depth Technical Guide to Ethyl Styryl Ketone

Nomenclature and Identification

Ethyl styryl ketone is an organic compound belonging to the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system.

IUPAC Name: (E)-1-phenylpent-1-en-3-one[1][2]

CAS Number: 3152-68-9[3][4][5]

Synonyms:

- Ethyl styryl ketone[3][4][6]
- Styryl ethyl ketone[3][4][6]
- Benzylidenemethyl ethyl ketone[3][6]
- Ethyl 2-phenylvinyl ketone[3][4][6]
- **1-Phenyl-1-penten-3-one[3][4][6]**

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of Ethyl Styryl Ketone are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O	[3][4][5]
Molecular Weight	160.21 g/mol	[3][4]
Appearance	Pale yellow solid	[7]
Melting Point	38.5 °C	[5]
Boiling Point	276.8 °C at 760 mmHg	[1][5]
Density	0.997 g/cm ³	[1][5]
XLogP3	2.5	[3][4]
Hydrogen Bond Donor Count	0	[3][4]
Hydrogen Bond Acceptor Count	1	[3][4]

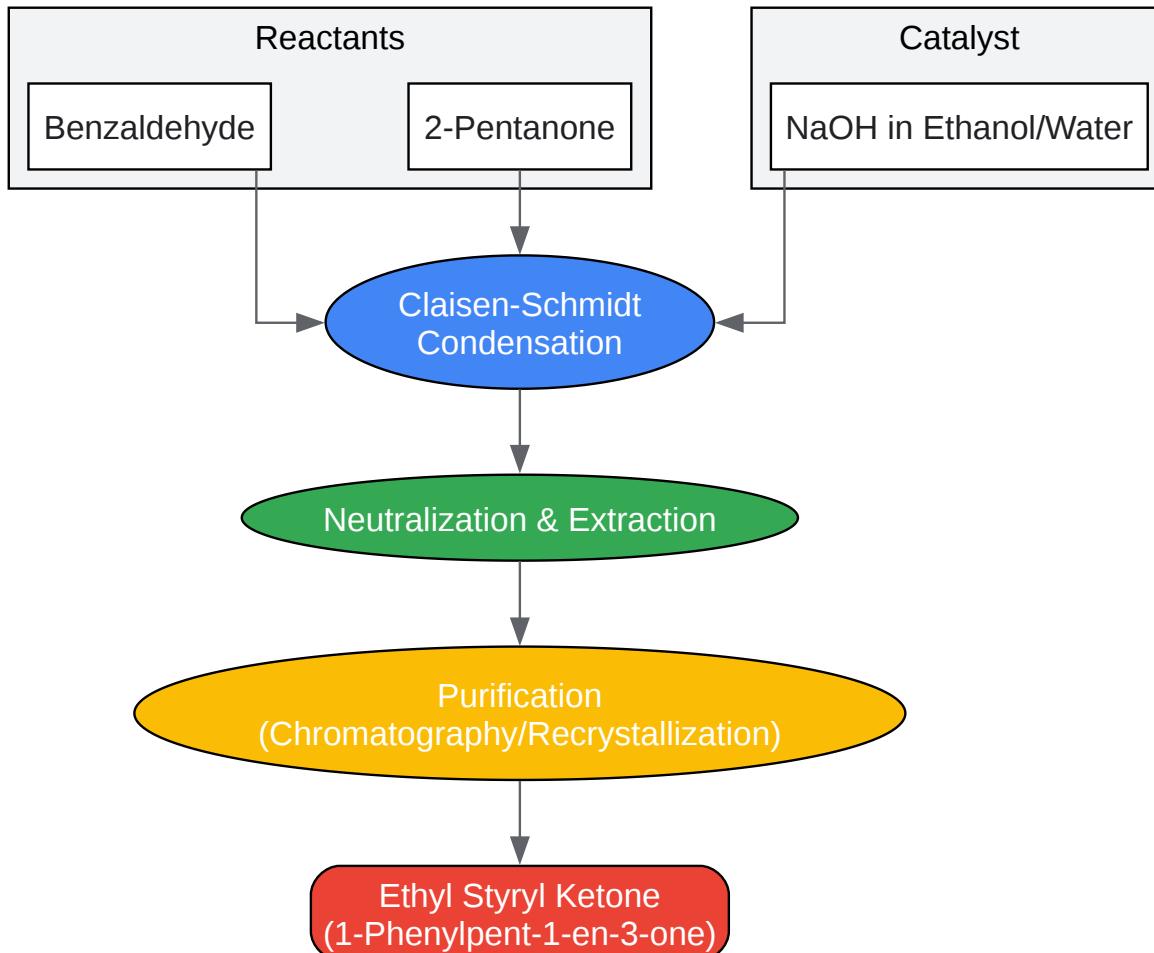
Table 2: Spectroscopic Data Summary

Technique	Description of Expected Signals
¹ H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), vinyl protons (doublets), and aromatic protons.
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. The carbonyl carbon typically appears between δ 186.6 and 196.8 ppm.[8]
Infrared (IR)	Characteristic strong absorption band for the C=O stretch of the α,β -unsaturated ketone in the range of 1685-1666 cm^{-1} .[9] Other bands include C=C stretch of the alkene and aromatic ring, and C-H stretches.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways for chalcones include the loss of a phenyl group from either ring and the loss of CO.[8]

Synthesis of Ethyl Styryl Ketone

Ethyl styryl ketone is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between benzaldehyde and 2-pentanone.[3]

Synthesis Workflow



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A flowchart illustrating the synthesis of Ethyl Styryl Ketone.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of ethyl styryl ketone.

Materials:

- Benzaldehyde
- 2-Pentanone
- Sodium hydroxide (NaOH)

- Ethanol
- Water
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (or other suitable drying agent)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer
- Ice-water bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[3]
- Addition of Ketone: While maintaining the cool temperature and continuous stirring, slowly add 2-pentanone to the flask.[3]
- Addition of Aldehyde: Following the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[3]
- Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
- Workup: Upon completion of the reaction, neutralize the mixture with a dilute acid, such as HCl.[3]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[3]
- Washing: Wash the organic layer with water and subsequently with brine.[3]

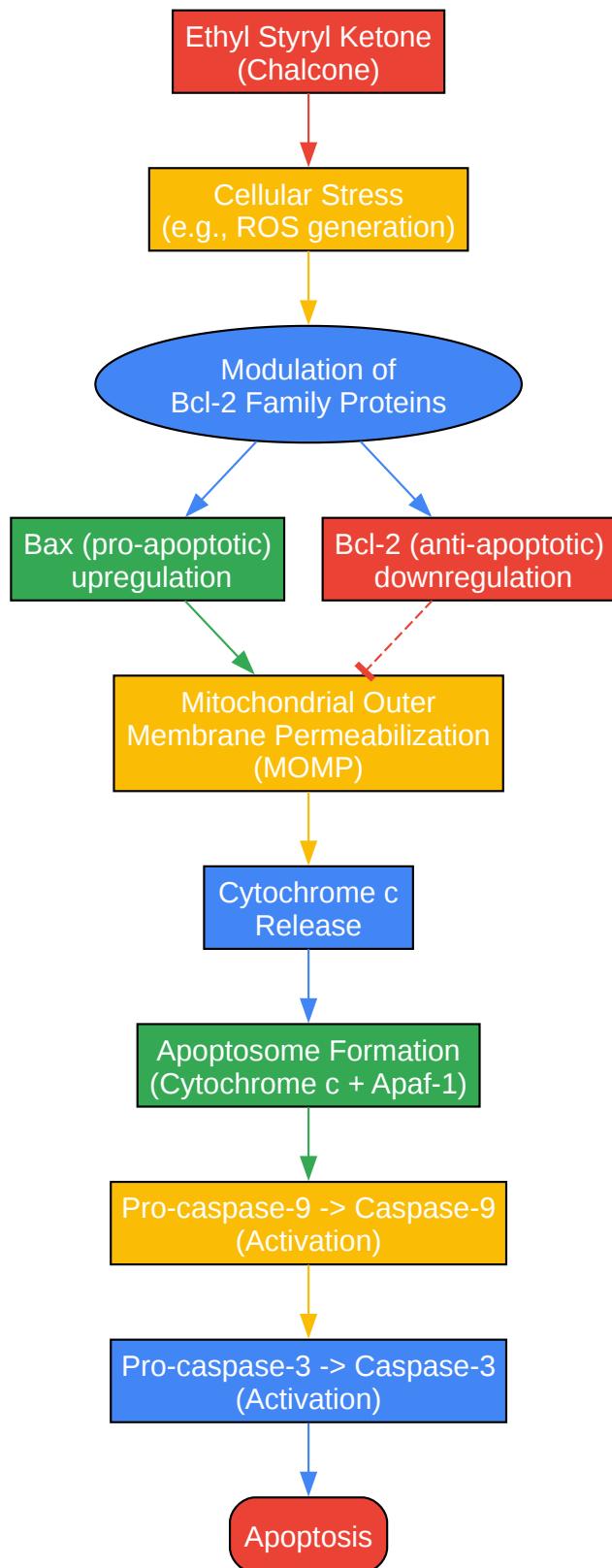
- Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and then remove the solvent under reduced pressure using a rotary evaporator.^[3]
- Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure ethyl styryl ketone.^[3]

Biological Activity and Signaling Pathways

Ethyl styryl ketone, as a member of the chalcone family, is of interest for its potential biological activities. Many chalcones have demonstrated antiproliferative and anticancer properties by inducing apoptosis (programmed cell death).^[3]

Induction of Apoptosis via the Intrinsic Pathway

Research on various chalcones suggests their ability to trigger apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.^[3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes that dismantle the cell.



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Proposed intrinsic apoptosis pathway induced by chalcones.

The proposed mechanism involves the following key steps:

- Cellular Stress: The chalcone induces stress within the cancer cell, potentially through the generation of Reactive Oxygen Species (ROS).[3]
- Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[3]
- Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins results in the formation of pores in the mitochondrial outer membrane.[3]
- Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[3]
- Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[3]
- Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[3]
- Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Experimental Protocols for Biological Assays

The antimicrobial activity of synthesized chalcones can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay for qualitative screening, followed by the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

- Synthesized chalcone analogues
- 96-well microtiter plates

- Mueller-Hinton Broth (MHB)
- Standardized inoculum of the test microorganism
- Positive control (standard antibiotic)
- Negative control (broth only)
- Microplate reader (optional)

Procedure:

- Compound Dilution: Prepare serial two-fold dilutions of the chalcone analogues in MHB directly in the wells of a 96-well plate.[\[10\]](#)
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., McFarland standards).
- Inoculation: Add the standardized inoculum to each well containing the diluted compound.
[\[10\]](#)
- Incubation: Incubate the plates at 37°C for 18-24 hours.[\[10\]](#)
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.[\[10\]](#)

Experimental Protocol: MBC Determination

Procedure:

- Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
- Plating: Spread the aliquot onto a fresh agar plate.[\[10\]](#)
- Incubation: Incubate the plates at 37°C for 18-24 hours.[\[10\]](#)

- MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial death.[10]

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